lauroyl-CoA

Catalog No.
S532585
CAS No.
6244-92-4
M.F
C33H58N7O17P3S
M. Wt
949.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
lauroyl-CoA

CAS Number

6244-92-4

Product Name

lauroyl-CoA

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate

Molecular Formula

C33H58N7O17P3S

Molecular Weight

949.8 g/mol

InChI

InChI=1S/C33H58N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-24(42)61-17-16-35-23(41)14-15-36-31(45)28(44)33(2,3)19-54-60(51,52)57-59(49,50)53-18-22-27(56-58(46,47)48)26(43)32(55-22)40-21-39-25-29(34)37-20-38-30(25)40/h20-22,26-28,32,43-44H,4-19H2,1-3H3,(H,35,41)(H,36,45)(H,49,50)(H,51,52)(H2,34,37,38)(H2,46,47,48)/t22-,26-,27-,28+,32-/m1/s1

InChI Key

YMCXGHLSVALICC-GMHMEAMDSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

coenzyme A, lauroyl-, dodecanoyl-CoA, lauroyl-CoA, lauroyl-coenzyme A

Canonical SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

Isomeric SMILES

CCCCCCCCCCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O

The exact mass of the compound Lauroyl-coa is 949.2823 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleotides - Ribonucleotides - Adenine Nucleotides - Coenzyme A - Acyl Coenzyme A - Supplementary Records. It belongs to the ontological category of medium-chain fatty acyl-CoA in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]. However, this does not mean our product can be used or applied in the same or a similar way.

Lauroyl-CoA (C12:0-CoA) is a 12-carbon medium-chain fatty acyl-coenzyme A thioester that serves as a critical intermediate in lipid metabolism and a highly specific acyl donor in biocatalysis. In procurement and material selection, it is prioritized over both shorter (C8-C10) and longer (C14-C16) acyl-CoAs because it represents the upper boundary substrate for medium-chain acyl-CoA dehydrogenases (MCAD) and provides a unique balance of hydrophobicity and aqueous processability. Unlike long-chain analogs that readily form inhibitory micelles in aqueous buffers, lauroyl-CoA maintains sufficient solubility to enable high-throughput enzymatic profiling and the targeted in vitro synthesis of medium-chain biochemicals, such as atypical sphingoid bases and specific lysophosphatidic acids [1].

Substituting lauroyl-CoA with free lauric acid is not viable for direct enzymatic assays or biocatalytic synthesis, as the free acid requires ATP-dependent activation by acyl-CoA synthetases, introducing confounding variables and workflow complexity. Furthermore, substituting lauroyl-CoA with the more commonly procured palmitoyl-CoA (C16:0) or octanoyl-CoA (C8:0) drastically shifts enzyme affinity and reaction kinetics. In critical analytical workflows, such as peroxisomal acyl-CoA oxidase screening, the use of palmitoyl-CoA induces severe micellar substrate inhibition and depresses specific activity, whereas lauroyl-CoA maintains linear kinetics and maximizes signal output[1]. Consequently, lauroyl-CoA must be exactly specified when targeting medium-chain specific pathways or when long-chain analogs cause process-limiting aggregation.

Superior Assay Processability via Avoidance of Substrate Inhibition

In fluorometric assays measuring peroxisomal fatty acyl-CoA oxidase activity, substituting the standard long-chain palmitoyl-CoA with lauroyl-CoA yields a >4.5-fold increase in specific activity. More importantly, lauroyl-CoA bypasses the severe concentration-dependent substrate inhibition that plagues palmitoyl-CoA in aqueous systems [1].

Evidence DimensionSpecific enzyme activity and inhibition threshold
Target Compound DataLauroyl-CoA (C12:0) avoids substrate inhibition and maximizes signal
Comparator Or BaselinePalmitoyl-CoA (C16:0) induces severe substrate inhibition and >4.5-fold lower specific activity
Quantified Difference>4.5-fold higher specific activity for lauroyl-CoA
ConditionsPeroxisomal fatty acyl-CoA oxidase fluorometric assay

Buyers developing high-throughput screening assays should procure lauroyl-CoA to maximize signal-to-noise ratios and eliminate the micellar interference common with longer-chain acyl-CoAs.

Precursor Suitability and Concentration Limits in Lipid A Biosynthesis

For the secondary acylation of Kdo2-lipid IVA by the E. coli lauroyltransferase LpxL, lauroyl-CoA can serve as a viable alternative acyl donor to the native lauroyl-ACP. However, kinetic profiling reveals that lauroyl-CoA functions effectively only up to 50 µM, above which it actively inhibits product formation [1].

Evidence DimensionSubstrate inhibition threshold
Target Compound DataLauroyl-CoA (inhibits product formation at >50 µM)
Comparator Or BaselineLauroyl-ACP (apparent Km 7 µM, functions without inhibition at higher ranges)
Quantified DifferenceStrict <50 µM operational limit for lauroyl-CoA
ConditionsE. coli LpxL lauroyltransferase biocatalytic assay

When procuring lauroyl-CoA as a cost-effective alternative to lauroyl-ACP for in vitro lipid A synthesis, process engineers must strictly cap concentrations below 50 µM to prevent pathway shutdown.

Chain-Length Specificity in Sphingolipid Condensation

Lauroyl-CoA demonstrates intermediate turnover rates when utilized by serine palmitoyltransferase (SPT) for sphingoid base synthesis. Quantitative analysis shows a kcat of 0.262 sec^-1 for lauroyl-CoA, which is significantly lower than the optimal palmitoyl-CoA (1.150 sec^-1) but vastly outperforms the shorter decanoyl-CoA (0.045 sec^-1)[1].

Evidence DimensionCatalytic turnover rate (kcat)
Target Compound DataLauroyl-CoA (0.262 sec^-1)
Comparator Or BaselinePalmitoyl-CoA (1.150 sec^-1) and Decanoyl-CoA (0.045 sec^-1)
Quantified Difference~4.4x slower than C16, but ~5.8x faster than C10
ConditionsSphingomonas paucimobilis SPT condensation assay

This confirms lauroyl-CoA cannot be used as a generic drop-in for standard C18-sphingosine production, but is the exact required precursor for synthesizing atypical C14-sphingoid bases at viable rates.

High-Affinity Acylation in Lysophosphatidic Acid (LPA) Production

In the de novo synthesis of triacylglycerols and phospholipids via glycerol-3-phosphate acyltransferase 3 (GPAT3), lauroyl-CoA serves as a highly efficient acyl donor. Assays utilizing hGPAT3-expressing cell lysates demonstrate that half-maximal LPA formation is achieved at approximately 25 µM lauroyl-CoA, compared to the ~80 µM required for the co-substrate glycerol-3-phosphate (G3P) [1].

Evidence DimensionConcentration for half-maximal activity
Target Compound Data~25 µM Lauroyl-CoA
Comparator Or Baseline~80 µM Glycerol-3-phosphate (G3P) baseline
Quantified Difference3.2-fold higher affinity (lower concentration requirement) for the acyl donor
ConditionsLPA formation in hGPAT3-expressing Sf-9 cell lysates

Procuring lauroyl-CoA enables highly efficient, low-concentration in vitro synthesis of medium-chain lysophosphatidic acids, minimizing precursor waste in biocatalytic workflows.

Fluorometric Peroxisomal Oxidation Assays

Lauroyl-CoA is the optimal substrate choice for quantifying acyl-CoA oxidase activity, as it bypasses the severe micellar substrate inhibition typical of palmitoyl-CoA, yielding a >4.5-fold higher specific activity for cleaner high-throughput screening[1].

In Vitro Lipid A Precursor Synthesis

Utilized as a cost-effective alternative to lauroyl-ACP for the secondary acylation of Kdo2-lipid IVA by LpxL, provided process engineers strictly maintain lauroyl-CoA concentrations below the 50 µM inhibition threshold [2].

Atypical Sphingolipid Biomanufacturing

Procured specifically to drive serine palmitoyltransferase (SPT) reactions when the goal is to synthesize truncated C14-sphingoid bases, offering a ~5.8-fold faster turnover rate than decanoyl-CoA [3].

Medium-Chain Lysophosphatidic Acid Production

Selected as a high-affinity acyl donor for engineered GPAT3 systems, requiring only ~25 µM to achieve half-maximal activity in the de novo synthesis of medium-chain glycerolipids [4].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-0.5

Hydrogen Bond Acceptor Count

22

Hydrogen Bond Donor Count

9

Exact Mass

949.28227557 Da

Monoisotopic Mass

949.28227557 Da

Heavy Atom Count

61

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

6244-92-4

Wikipedia

Lauroyl-CoA

Use Classification

Fatty Acyls [FA] -> Fatty esters [FA07] -> Fatty acyl CoAs [FA0705]

Dates

Last modified: 04-14-2024
1: Musayev F, Sachdeva S, Scarsdale JN, Reynolds KA, Wright HT. Crystal structure of a substrate complex of Mycobacterium tuberculosis beta-ketoacyl-acyl carrier protein synthase III (FabH) with lauroyl-coenzyme A. J Mol Biol. 2005 Mar 11;346(5):1313-21. Epub 2005 Jan 20. PubMed PMID: 15713483.
2: Poosch MS, Yamazaki RK. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay. Biochim Biophys Acta. 1986 Dec 10;884(3):585-93. PubMed PMID: 3778940.
3: Oba Y, Sato M, Ojika M, Inouye S. Enzymatic and genetic characterization of firefly luciferase and Drosophila CG6178 as a fatty acyl-CoA synthetase. Biosci Biotechnol Biochem. 2005 Apr;69(4):819-28. PubMed PMID: 15849423.
4: Tamvakopoulos CS, Willi S, Anderson VE, Hale DE. Long-chain acyl-CoA profiles in cultured fibroblasts from patients with defects in fatty acid oxidation. Biochem Mol Med. 1995 Jun;55(1):15-21. PubMed PMID: 7551821.
5: Bieber LL, Wagner M. Effect of pH and acyl-CoA chain length on the conversion of heart mitochondrial CPT-I/CPTo to a high affinity, malonyl-CoA-inhibited state. Biochim Biophys Acta. 1996 Aug 13;1290(3):261-6. PubMed PMID: 8765129.
6: Bränström R, Aspinwall CA, Välimäki S, Ostensson CG, Tibell A, Eckhard M, Brandhorst H, Corkey BE, Berggren PO, Larsson O. Long-chain CoA esters activate human pancreatic beta-cell KATP channels: potential role in Type 2 diabetes. Diabetologia. 2004 Feb;47(2):277-83. Epub 2004 Jan 23. PubMed PMID: 14740158.
7: Cai Y, Appelkvist EL, DePierre JW. Hepatic oxidative stress and related defenses during treatment of mice with acetylsalicylic acid and other peroxisome proliferators. J Biochem Toxicol. 1995 Apr;10(2):87-94. PubMed PMID: 7562957.
8: Ramsey AJ, Chinkers M. Identification of potential physiological activators of protein phosphatase 5. Biochemistry. 2002 Apr 30;41(17):5625-32. PubMed PMID: 11969423.
9: Gallagher EP, Di Giulio RT. Effects of 2,4-dichlorophenoxyacetic acid and picloram on biotransformation, peroxisomal and serum enzyme activities in channel catfish (Ictalurus punctatus). Toxicol Lett. 1991 Jun;57(1):65-72. PubMed PMID: 2048162.

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